(1-(4-Bromophenyl)cyclobutyl)methanol
Overview
Description
(1-(4-Bromophenyl)cyclobutyl)methanol is an organic compound with the molecular formula C11H13BrO. It is characterized by a cyclobutyl ring substituted with a bromophenyl group and a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Bromophenyl)cyclobutyl)methanol typically involves the cyclization of appropriate precursors followed by bromination and subsequent functionalization to introduce the methanol group. One common method involves the reaction of 4-bromobenzyl chloride with cyclobutanone in the presence of a base, followed by reduction to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted cyclobutyl derivatives.
Scientific Research Applications
(1-(4-Bromophenyl)cyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of (1-(4-Bromophenyl)cyclobutyl)methanol is not fully elucidated. it is believed to interact with specific molecular targets, potentially affecting various biochemical pathways. The bromophenyl group may play a role in binding to target proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
(1-(4-Chlorophenyl)cyclobutyl)methanol: Similar structure but with a chlorine atom instead of bromine.
(1-(4-Fluorophenyl)cyclobutyl)methanol: Contains a fluorine atom in place of bromine.
(1-(4-Methylphenyl)cyclobutyl)methanol: Features a methyl group instead of a halogen.
Uniqueness: (1-(4-Bromophenyl)cyclobutyl)methanol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can also affect the compound’s physical properties, such as boiling point and solubility, making it distinct from its analogs .
Properties
IUPAC Name |
[1-(4-bromophenyl)cyclobutyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5,13H,1,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVXGMUWKJOYQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729368 | |
Record name | [1-(4-Bromophenyl)cyclobutyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227159-85-4 | |
Record name | [1-(4-Bromophenyl)cyclobutyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.